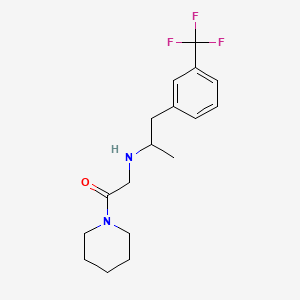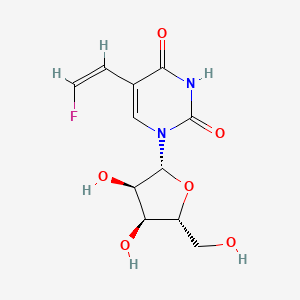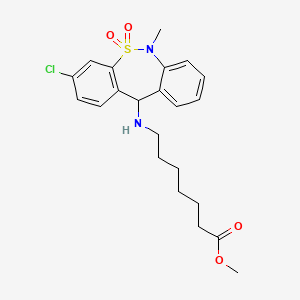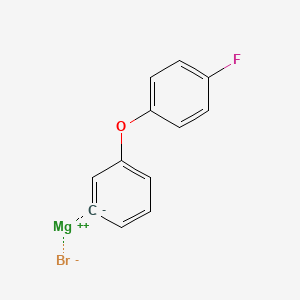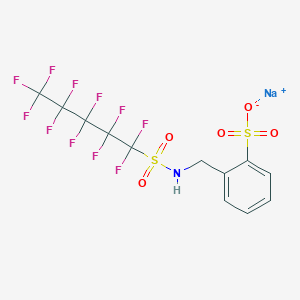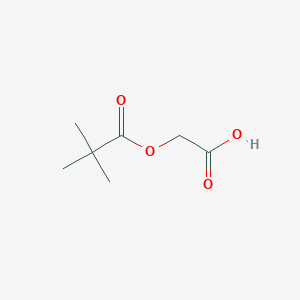
1-(Azidomethyl)-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-3,5-dimethoxybenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halomethyl derivative of 3,5-dimethoxybenzene reacts with sodium azide under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for 1-(Azidomethyl)-3,5-dimethoxybenzene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-3,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or phosphines.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride or phosphines.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
1-(Azidomethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3,5-dimethoxybenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is harnessed in click chemistry, where the azido group acts as a versatile functional group for the rapid and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application, such as the formation of bioconjugates in biological systems or the synthesis of complex organic molecules in chemical research.
Comparison with Similar Compounds
1-(Azidomethyl)-3,5-dimethoxybenzene can be compared with other azidomethyl-substituted compounds:
1-(Azidomethyl)-5H-tetrazole: Similar in having an azidomethyl group, but differs in the core structure, leading to different reactivity and applications.
1-(Azidomethyl)-4-chlorobenzene: Similar in having an azidomethyl group attached to a benzene ring, but the presence of a chloro substituent alters its chemical properties and reactivity.
1-(Azidomethyl)-4-nitrobenzene:
These comparisons highlight the unique aspects of this compound, particularly its dual methoxy substitution, which can influence its chemical behavior and suitability for specific applications.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(azidomethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H11N3O2/c1-13-8-3-7(6-11-12-10)4-9(5-8)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
KZAHDTKOJBWQKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN=[N+]=[N-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


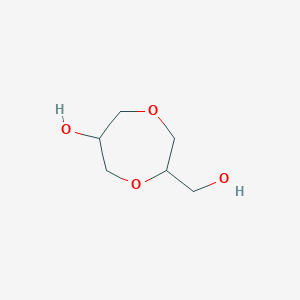

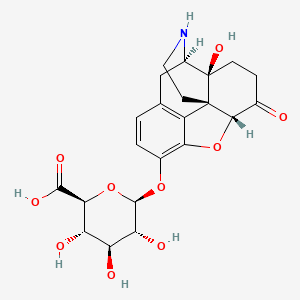
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)

